molecular formula C11H9FN2 B3346616 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine CAS No. 1214339-11-3

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine

Cat. No. B3346616
CAS RN: 1214339-11-3
M. Wt: 188.2 g/mol
InChI Key: JMAQURCLZBILHC-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine” is a chemical compound with the CAS Number: 1214339-11-3 . It has a molecular weight of 188.2 and its IUPAC name is 6-fluoro-5-methyl-3,3’-bipyridine . It is stored at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied . For instance, it can be involved in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, are of significant interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Anticancer Applications

Pyridine-containing compounds, such as this compound, have shown potential for medicinal applications as anticancer agents . They exhibit cytotoxic properties against tumor cells due to the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Antiviral Applications

Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment . This includes potential antiviral applications .

Antimicrobial and Antifungal Applications

Derivatives of this compound have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antidiabetic Applications

Pyridine-containing compounds have also shown potential for medicinal application as antidiabetic agents .

Anticholinesterase Activities

Another potential application of pyridine-containing compounds is their anticholinesterase activities .

Fungicidal Activity

Pyrimidinamine derivatives, which can be synthesized using pyridine compounds like this compound, have shown excellent fungicidal activity .

Antimalarial Applications

Pyridine-containing compounds have also shown potential for medicinal application as antimalarial agents .

Safety and Hazards

The safety information for “2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine” includes hazard statements H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2-fluoro-3-methyl-5-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAQURCLZBILHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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